2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 3-fluorophenylmethylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3-fluorobenzyl chloride with benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole
- 2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- 3-[(2-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine .
Uniqueness
2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorophenylmethylsulfanyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H11FN2S |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11FN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
InChI Key |
YXOFSBSKFWCNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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